Octabromodiphenyl ether
Overview
Description
Octabromodiphenyl ether is a brominated flame retardant . It belongs to the group of polybrominated diphenyl ethers (PBDEs) . The molecular formula is C12H2Br8O .
Synthesis Analysis
This compound (OctaBDE) has been withdrawn from common use due to its negative effect on the environment . The literature data regarding its toxicity addresses its effect on liver function, the endocrine and reproductive systems, as well as its developmental toxicology aspects .Molecular Structure Analysis
The molecular structure of this compound consists of an average of 7.2 to 7.7 bromine atoms per molecule of diphenyl ether . The predominant congeners in commercial OctaBDE are those of heptabromodiphenyl ether and OctaBDE .Chemical Reactions Analysis
Ethers are known to be unreactive towards most reagents which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical and Chemical Properties Analysis
This compound has an average mass of 801.376 Da and a Monoisotopic mass of 793.357178 Da . It is used in conjunction with antimony trioxide as a flame retardant in the housings of electrical and electronic equipment .Scientific Research Applications
Synthesis and Standards for Analytical Studies
Octabromodiphenyl ether (octaBDE) is primarily synthesized for use as a standard in analytical, toxicological, and stability studies, as well as in research concerning physical-chemical properties. The synthesis process involves octabromination of mono- or diaminodiphenyl ethers followed by various chemical reactions. The synthesized octaBDEs, such as BDE-194, BDE-196, BDE-198, and others, serve as standards due to their widespread presence as pollutants in various environments (Teclechiel et al., 2007).
Occupational Exposure and Environmental Impact
Studies have been conducted on the exposure to PBDEs, including octaBDEs, in occupational settings. For instance, research on workers handling flame-retarded rubber revealed significant uptake of BDE-209 and indicated the potential for in vivo formation of lower BDEs in these individuals. This study provides insights into the occupational health risks associated with octaBDE exposure (Thuresson et al., 2005).
Environmental Degradation and Transformation
Research on the anaerobic degradation of BDE-209 (a related compound to octaBDE) underlines the environmental impact of these substances. The study demonstrated the reductive debromination of BDE-209 to form octa- and nonabromodiphenyl ether congeners, highlighting the environmental transformation processes of these compounds (Gerecke et al., 2005).
Bioaccumulation and Metabolic Processes
Investigations into the bioaccumulation and metabolic processing of decabromodiphenyl ether in organisms like rats have provided insights into the persistence and potential health impacts of these compounds. These studies have shown the accumulation of various BDEs, including octaBDEs, and their distribution throughout the body, underscoring the need for further research into the long-term effects of exposure (Huwe & Smith, 2007).
Source Identification and Environmental Monitoring
Monitoring the presence of octaBDEs in environmental samples like lake sediments has been a crucial aspect of understanding their environmental distribution. Studies have identified various octaBDE congeners in these environments, providing valuable data for assessing the extent of environmental contamination and the effectiveness of regulatory measures (Kohler et al., 2008).
Analytical Chemistry and Environmental Fate
OctaBDEs have been a focus in the field of analytical chemistry, particularly in identifying and quantifying their presence in technical mixtures. For example, research has isolated and characterized the major octabromo isomer in technical octabromo diphenyl ether mixtures. This is crucial for understanding the environmental fate of these compounds, as certain octaBDE congeners can lead to the formation of various lower brominated BDEs, which are of significant environmental concern (Gaul et al., 2005).
Metabolism in Aquatic Organisms
Research into the metabolism of BDE 209 in aquatic organisms like rainbow trout and common carp has revealed that these species can metabolize BDE 209 into octa- and nonaBDE congeners. This metabolism highlights the capacity of aquatic organisms to transform higher brominated diphenyl ethers into potentially more harmful lower brominated congeners, raising concerns about the ecological impacts of these substances (Stapleton et al., 2006).
Wastewater Management in Textile Industry
In the textile industry, decabromodiphenyl ether, closely related to octaBDE, has been studied for its presence in wastewater. Research focused on the best available techniques for reducing emissions of this compound in wastewater, emphasizing the importance of managing these pollutants in industrial processes (Derden & Huybrechts, 2013).
Regulatory Considerations and Environmental Health
The study of octaBDE in the context of international environmental regulations has been critical. For instance, research on whether specific this compound components should be listed in international conventions like the Stockholm Convention helps guide regulatory decisions and informs policy-making for managing these pollutants (Konstantinov et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Since 2004, OctaBDE is no longer produced in the EU, USA, and the Pacific Rim . There is no information that indicates it is being produced in developing countries . The total EU market demand for Octabromodiphenyl ether was 450 tonnes/year in 1999, but higher amounts (up to 2,550 tonnes/year) have been estimated to be used in the EU in the recent past .
Properties
IUPAC Name |
1,2,3,4-tetrabromo-5-(2,3,4,5-tetrabromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br8O/c13-3-1-5(9(17)11(19)7(3)15)21-6-2-4(14)8(16)12(20)10(6)18/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYGKUIDIMIRNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=CC(=C(C(=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047548 | |
Record name | 1,1'-Oxybis(2,3,4,5-tetrabromobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid; [HSDB], WHITE FLAKES OR POWDER. | |
Record name | Octabromodiphenyl ethers | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6425 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
All g/L at 25 °C: methanol, 2; methylene chloride, 110; toluene, 190; benzene, 200; styrene, 250; methyl ethyl ketone, 40; acetone, 20., In water, 0.005 mg/L (commercial product), Solubility in water: very poor | |
Record name | Octabromodiphenyl ethers | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
2.76, Relative density (water = 1): 2.9 | |
Record name | Octabromodiphenyl ethers | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1.275X10-9 mm Hg at 25 °C, negligible | |
Record name | Octabromodiphenyl ethers | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Off-white powder (commercial) | |
CAS No. |
85446-17-9, 32536-52-0 | |
Record name | 2,2',3,3',4,4',5,5'-Octabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085446179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-oxybis-, octabromo deriv. | |
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Record name | 1,1'-Oxybis(2,3,4,5-tetrabromobenzene) | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9047548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl ether, octabromo derivative | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.428 | |
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Record name | 2,2',3,3',4,4',5,5'-OCTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67XQ4G0A4Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Octabromodiphenyl ethers | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
200 °C (range, 167-257 °C), 167-257 °C | |
Record name | Octabromodiphenyl ethers | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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